3-[2-(4-Methylphenoxy)phenyl]acrylic acid
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Overview
Description
3-[2-(4-Methylphenoxy)phenyl]acrylic acid is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is characterized by the presence of a phenylacrylic acid moiety substituted with a 4-methylphenoxy group. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid typically involves the following steps:
Preparation of 4-Methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 4-Methylphenoxybenzene: 4-Methylphenol is reacted with bromobenzene in the presence of a palladium catalyst to form 4-methylphenoxybenzene.
Synthesis of this compound: The final step involves the reaction of 4-methylphenoxybenzene with acrylic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methylphenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The phenylacrylic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[2-(4-Methylphenoxy)phenyl]acrylic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacrylic acid moiety can act as a ligand, binding to active sites and modulating the activity of target proteins. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid: Similar structure but with a methoxy group instead of a methyl group.
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: Contains a chlorine atom instead of a methyl group.
3-[2-(4-Nitrophenoxy)phenyl]acrylic acid: Contains a nitro group instead of a methyl group.
Uniqueness
3-[2-(4-Methylphenoxy)phenyl]acrylic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity and membrane permeability of the compound, potentially affecting its pharmacokinetic properties .
Biological Activity
3-[2-(4-Methylphenoxy)phenyl]acrylic acid is a compound that has garnered attention for its significant biological activities, particularly in the fields of proteomics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its interactions with proteins and enzymes, implications for therapeutic uses, and relevant research findings.
- Molecular Formula : C₁₆H₁₄O₄
- Molar Mass : 254.28 g/mol
- Melting Point : 213-215 °C
- Classification : Irritant
The compound features a phenylacrylic acid backbone with a 4-methylphenoxy substituent, which enhances its lipophilicity and membrane permeability. These properties are crucial for its biological activity and pharmacokinetic profile .
This compound acts primarily as a ligand that modulates the activity of various proteins and enzymes. Its ability to interact with specific molecular targets allows it to influence biochemical pathways, which may have therapeutic implications. The unique structural features, particularly the 4-methylphenoxy group, contribute to its effectiveness in modulating biological pathways.
Proteomics Research
The compound has been identified as having significant interactions with various proteins, making it a valuable tool in proteomics research. Studies indicate that it can bind to multiple protein targets, potentially altering their functions and influencing cellular processes.
Therapeutic Applications
Research suggests that this compound may have potential therapeutic applications due to its ability to modulate protein activity. This modulation could be beneficial in treating diseases where protein dysfunction is a key factor. The compound's role as a ligand in these contexts is under investigation, with preliminary findings indicating promising results.
Interaction Studies
Recent interaction studies have focused on the binding affinity of this compound to specific proteins and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. The data indicate that the compound's structural configuration enhances its ability to effectively interact with biological targets .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | Phenylacrylic backbone with 4-methyl group | Protein modulation | Not specifically reported |
2-Phenylamino-3-acyl-1,4-naphthoquinones | Acyl substituent at the 3-position | Antiproliferative | Ranges from 0.82 to 21.66 |
Substituted phenyl dihydrouracil | Various substituents enhancing binding | CRBN ligands for PROTAC development | DC50 values reported as low as 22 pM |
Properties
IUPAC Name |
(E)-3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQHBBTUXRJAP-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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